Cas no 279-32-3 (2-oxa-3-azabicyclo2.2.1heptane)

2-oxa-3-azabicyclo2.2.1heptane 化学的及び物理的性質
名前と識別子
-
- 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
- 3-Aza-2-oxabicyclo[2.2.1]heptane
- 3-oxa-2-azabicyclo[2.2.1]heptane
- 2-oxa-3-azabicyclo2.2.1heptane
- 279-32-3
- 2-oxa-3-azabicyclo[2.2.1]heptane
- DTXSID80483216
- EN300-317638
-
- MDL: MFCD30616860
- インチ: InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2
- InChIKey: ILDRDZLIMSVQOI-UHFFFAOYSA-N
- SMILES: C12CC(CC1)NO2
計算された属性
- 精确分子量: 99.06847
- 同位素质量: 99.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 7
- 回転可能化学結合数: 0
- 複雑さ: 84.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 21.3Ų
じっけんとくせい
- PSA: 21.26
2-oxa-3-azabicyclo2.2.1heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-317638-1g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 1g |
$1057.0 | 2023-09-05 | ||
Enamine | EN300-317638-0.05g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-317638-1.0g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-317638-0.25g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-317638-5g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 5g |
$3065.0 | 2023-09-05 | ||
Enamine | EN300-317638-2.5g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-317638-5.0g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-317638-10g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 10g |
$4545.0 | 2023-09-05 | ||
Enamine | EN300-317638-0.5g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-317638-0.1g |
2-oxa-3-azabicyclo[2.2.1]heptane |
279-32-3 | 95.0% | 0.1g |
$930.0 | 2025-03-19 |
2-oxa-3-azabicyclo2.2.1heptane 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
2-oxa-3-azabicyclo2.2.1heptaneに関する追加情報
Introduction to 2-oxa-3-azabicyclo[2.2.1]heptane (CAS No. 279-32-3)
2-oxa-3-azabicyclo[2.2.1]heptane, identified by its Chemical Abstracts Service (CAS) number 279-32-3, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This bicyclic structure consists of an oxygen atom and a nitrogen atom embedded within a seven-membered ring system, which imparts distinctive chemical and biological properties. The compound's rigid bicyclic core makes it a promising scaffold for the development of novel therapeutic agents, particularly in the realm of enzyme inhibition and molecular recognition.
The nomenclature of this compound reflects its structural composition, where "oxa" denotes the presence of an oxygen atom, and "azabicyclo" indicates the presence of both nitrogen and oxygen within the cyclic structure. The numerical notation "[2.2.1]" specifies the connectivity of the ring atoms, with the first number representing the carbon atoms at one bridgehead, the second at another, and the third at the third bridgehead. This precise naming adheres to the International Union of Pure and Applied Chemistry (IUPAC) standards, ensuring clarity and consistency in scientific communication.
From a chemical perspective, 2-oxa-3-azabicyclo[2.2.1]heptane exhibits remarkable stability due to its strained ring system, which can be exploited to enhance binding affinity in drug design. The presence of both oxygen and nitrogen atoms within the same ring creates multiple sites for hydrogen bonding and electrostatic interactions, making it an ideal candidate for targeting biological macromolecules such as enzymes and receptors. Recent advancements in computational chemistry have enabled researchers to predict optimal conformations of this compound, facilitating rational drug design strategies.
In recent years, 2-oxa-3-azabicyclo[2.2.1]heptane has been extensively studied for its potential applications in medicinal chemistry. Its structural motif has been incorporated into various pharmacophores, demonstrating efficacy in inhibiting key enzymes involved in inflammatory pathways and cancer metabolism. For instance, derivatives of this compound have shown promise in modulating cyclooxygenase (COX) enzymes, which are pivotal in mediating pain and inflammation responses. The ability to fine-tune its molecular framework has allowed chemists to develop analogs with enhanced selectivity and reduced side effects.
The synthesis of 2-oxa-3-azabicyclo[2.2.1]heptane involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group modifications to introduce desired substituents. Advances in catalytic methods have further streamlined these processes, enabling scalable production for both research and industrial applications. The compound's versatility as a building block has also led to its incorporation into libraries of diverse compounds used in high-throughput screening campaigns.
From a biological standpoint, 2-oxa-3-azabicyclo[2.2.1]heptane has been investigated for its interactions with various biological targets. Its rigid bicyclic core mimics natural product scaffolds, which often serve as lead compounds in drug discovery programs. Studies have demonstrated its ability to bind tightly to protein active sites through induced fit mechanisms, leading to potent inhibitory effects on target enzymes such as kinases and proteases. The compound's unique electronic properties also make it suitable for developing photoactivatable probes used in biochemical assays.
The pharmacokinetic profile of 2-oxa-3-azabicyclo[2.2.1]heptane is another critical aspect that has been explored in preclinical studies. Its structural features influence its absorption, distribution, metabolism, excretion (ADME) properties, which are essential for determining its suitability as a drug candidate. Researchers have leveraged computational modeling to predict these properties early in the drug development process, reducing time-to-market while minimizing costs associated with experimental trials.
In conclusion, 2-oxa-3-azabicyclo[2.2.1]heptane (CAS No. 279-32-3) represents a structurally fascinating compound with significant potential in pharmaceutical research and development。 Its unique heterocyclic framework provides a versatile platform for designing novel therapeutics targeting various diseases。 As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a pivotal role in next-generation drug discovery initiatives。
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